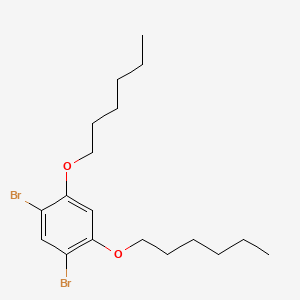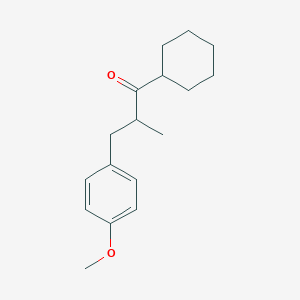
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a methylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-methoxybenzaldehyde, followed by the addition of methylpropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclohexyl-4-methoxybenzoic acid or cyclohexyl-4-methoxybenzophenone.
Reduction: Formation of cyclohexyl-4-methoxyphenylpropanol or cyclohexyl-4-methoxypropane.
Substitution: Formation of cyclohexyl-4-hydroxyphenylpropanone or cyclohexyl-4-aminophenylpropanone.
Scientific Research Applications
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-Cyclohexyl-3-(4-methoxyphenyl)-2-propyn-1-ol: Similar structure but with a propyn-1-ol moiety instead of a methylpropanone.
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the methylpropanone moiety, resulting in different reactivity and applications.
These comparisons illustrate the structural diversity and potential functional differences among related compounds.
Properties
CAS No. |
648857-98-1 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h8-11,13,15H,3-7,12H2,1-2H3 |
InChI Key |
YQBASDQQPYVSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


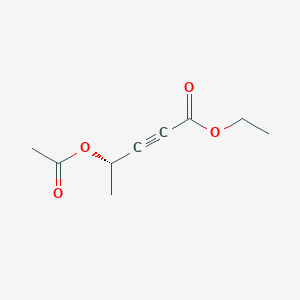

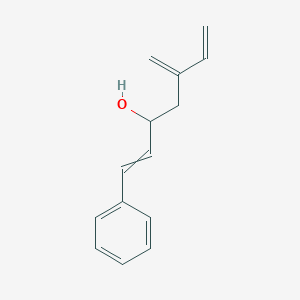
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
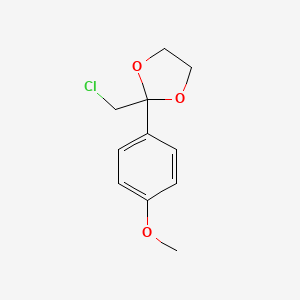
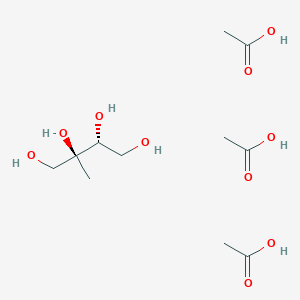
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
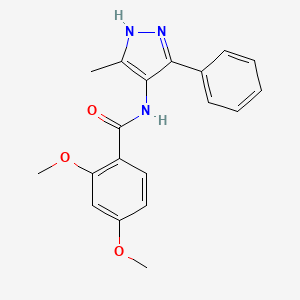
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
